molecular formula C29H20N2O4 B4051155 8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

Cat. No.: B4051155
M. Wt: 460.5 g/mol
InChI Key: RXOKYRBNDIWSGR-UHFFFAOYSA-N
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Description

8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a useful research compound. Its molecular formula is C29H20N2O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.14230712 g/mol and the complexity rating of the compound is 820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Aldose Reductase Inhibitors

Quinoxaline derivatives have been designed and synthesized to function as potent aldose reductase inhibitors. These compounds exhibit both inhibitory activity against aldose reductase and potent antioxidant properties. This dual functionality suggests their potential in managing diabetic complications through both enzymatic inhibition and oxidative stress mitigation (X. Qin et al., 2015).

Novel Heterocycles Synthesis

The synthesis of novel heterocyclic compounds, including bis-spirothiazoloquinoxalines, demonstrates the versatility of quinoxaline derivatives in constructing complex molecular architectures. These compounds have potential applications in materials science and as intermediates in pharmaceutical synthesis (V. Mamedov et al., 2007).

Antimicrobial and Anticancer Agents

Quinoxalines have been evaluated for their antimicrobial and anticancer activities. Specific derivatives showed significant bioactivity, highlighting their potential as leads for developing new therapeutic agents. These findings underscore the importance of quinoxaline scaffolds in medicinal chemistry for their broad spectrum of biological activities (Khaoula Douadi et al., 2020).

Anti-inflammatory and Analgesic Activities

Quinoline derivatives bearing azetidinones scaffolds have been synthesized and shown to possess potent anti-inflammatory and analgesic properties. These compounds offer a promising route for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Sujeet Gupta & A. Mishra, 2016).

Anticancer Activity through Apoptosis Induction

Certain 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and found to be selectively active against non-small-cell lung cancers. These compounds may induce cancer cell apoptosis through mechanisms such as mitotic arrest, offering insights into targeted cancer therapies (Yu‐Wen Chen et al., 2011).

Properties

IUPAC Name

quinolin-8-yl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O4/c32-22(35-21-13-5-7-16-8-6-14-30-27(16)21)15-31-28(33)25-23-17-9-1-2-10-18(17)24(26(25)29(31)34)20-12-4-3-11-19(20)23/h1-14,23-26H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKYRBNDIWSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OC6=CC=CC7=C6N=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Reactant of Route 2
Reactant of Route 2
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Reactant of Route 3
Reactant of Route 3
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Reactant of Route 4
Reactant of Route 4
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Reactant of Route 5
Reactant of Route 5
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Reactant of Route 6
Reactant of Route 6
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

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